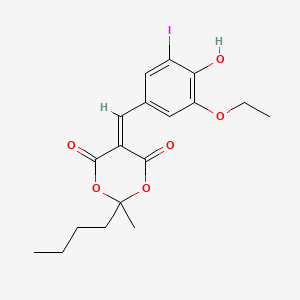
2-butyl-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyl-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione, commonly known as EIDD-2801, is a small molecule drug that has gained significant attention in the scientific community due to its antiviral properties. EIDD-2801 has shown promising results in treating various viral infections, including influenza and coronaviruses.
Wirkmechanismus
EIDD-2801 works by inhibiting the replication of viral RNA. It is a prodrug that is converted to its active form, EIDD-1931, inside infected cells. EIDD-1931 acts as a nucleoside analog, which means it mimics the structure of the building blocks of RNA. When the virus replicates its RNA, EIDD-1931 is incorporated into the RNA chain, causing errors in replication and ultimately leading to the destruction of the viral RNA.
Biochemical and Physiological Effects:
EIDD-2801 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to have a low toxicity profile, with no significant adverse effects observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
EIDD-2801 has several advantages for lab experiments, including its broad-spectrum antiviral activity, high barrier to resistance, and low toxicity profile. However, it is important to note that EIDD-2801 is still in the early stages of development, and more research is needed to fully understand its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for the development of EIDD-2801. One area of focus is the optimization of its pharmacokinetic properties to improve its efficacy and reduce the risk of resistance. Another area of interest is the development of combination therapies that could enhance the antiviral activity of EIDD-2801. Additionally, there is potential for the use of EIDD-2801 in the treatment of other viral infections beyond influenza and coronaviruses. Overall, EIDD-2801 shows great promise as a potential therapeutic option for the treatment of viral infections, and further research is needed to fully explore its potential.
Synthesemethoden
EIDD-2801 is synthesized through a multistep process involving the reaction of 5-iodo-3-ethoxy-4-hydroxybenzaldehyde with 2-butyl-2-methyl-1,3-propanediol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then subjected to a cyclization reaction using phthalic anhydride to yield the final product, EIDD-2801.
Wissenschaftliche Forschungsanwendungen
EIDD-2801 has been extensively studied for its antiviral properties. In preclinical studies, EIDD-2801 has shown efficacy against a broad range of RNA viruses, including influenza, respiratory syncytial virus, chikungunya virus, and coronaviruses such as SARS-CoV-2. EIDD-2801 has also been shown to have a high barrier to resistance, making it a promising candidate for the treatment of viral infections.
Eigenschaften
IUPAC Name |
2-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IO6/c1-4-6-7-18(3)24-16(21)12(17(22)25-18)8-11-9-13(19)15(20)14(10-11)23-5-2/h8-10,20H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCYWPIPCIKJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC(=C(C(=C2)I)O)OCC)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5018997.png)
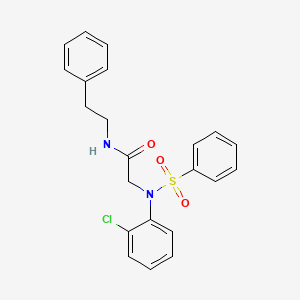


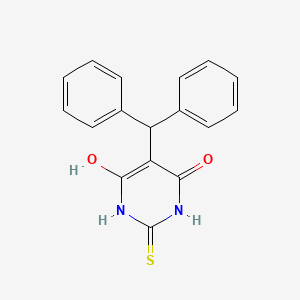


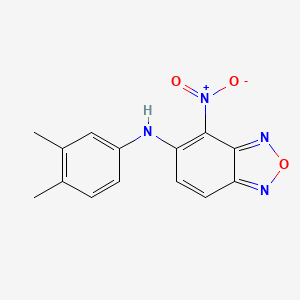
![1-{4-[4-(2-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5019056.png)
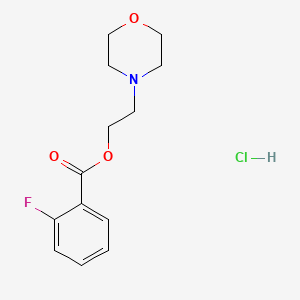
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-{2-[(2-anilino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5019064.png)
![N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-(4-hydroxy-1-piperidinyl)acetamide](/img/structure/B5019070.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B5019085.png)
![N-({5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide](/img/structure/B5019090.png)